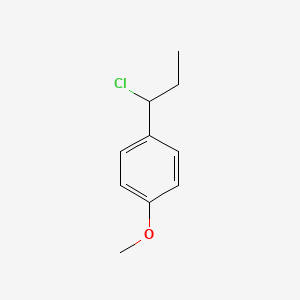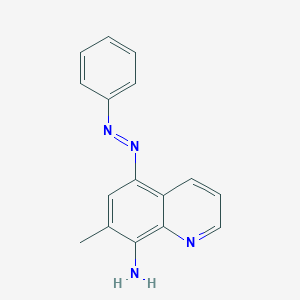![molecular formula C52H104O4Sn B13776255 Dibutylbis[(1-oxodocosyl)oxy]stannane CAS No. 68109-85-3](/img/structure/B13776255.png)
Dibutylbis[(1-oxodocosyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis[(1-oxodocosyl)oxy]stannane is an organotin compound with the molecular formula C52H104O4Sn and a molecular weight of 912.1 g/mol. This compound is known for its unique structure, which includes two docosanoyloxy groups attached to a dibutylstannane core. It is used in various industrial and research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(1-oxodocosyl)oxy]stannane typically involves the reaction of dibutyltin dichloride with docosanoic acid in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Bu2SnCl2+2C22H44O2→Bu2Sn(OCOC22H43)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylbis[(1-oxodocosyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The docosanoyloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Dibutyltin compounds with lower oxidation states.
Substitution: New organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
Dibutylbis[(1-oxodocosyl)oxy]stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of Dibutylbis[(1-oxodocosyl)oxy]stannane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their integrity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin dioleate
Comparison
Dibutylbis[(1-oxodocosyl)oxy]stannane is unique due to its long-chain docosanoyloxy groups, which impart distinct physical and chemical properties compared to other dibutyltin compounds. These properties include higher molecular weight, increased hydrophobicity, and different reactivity patterns.
Propiedades
Número CAS |
68109-85-3 |
|---|---|
Fórmula molecular |
C52H104O4Sn |
Peso molecular |
912.1 g/mol |
Nombre IUPAC |
[dibutyl(docosanoyloxy)stannyl] docosanoate |
InChI |
InChI=1S/2C22H44O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;2*1-3-4-2;/h2*2-21H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
CHUXJFIWYUUSDJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


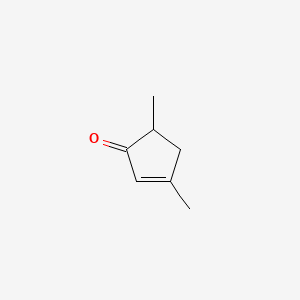
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
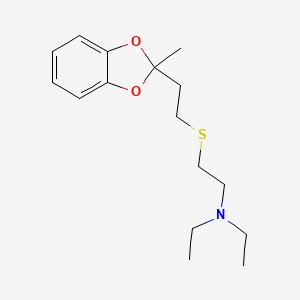
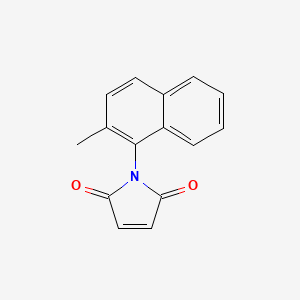

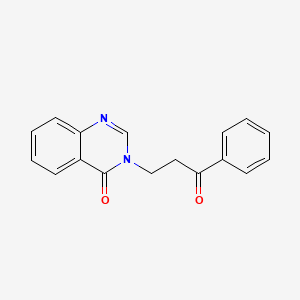

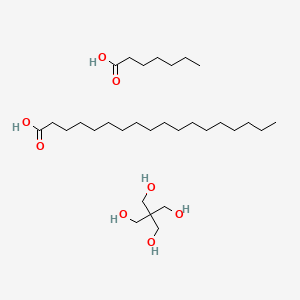
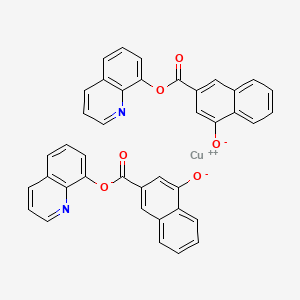
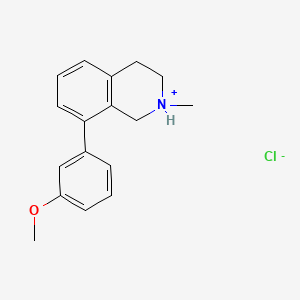
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

